

# Application Notes and Protocols: Dosimetry Calculations for Anditixafortide in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Anditixafortide**, also known as Pentixather, is a peptide-based antagonist of the C-X-C chemokine receptor 4 (CXCR4). CXCR4 is overexpressed in a variety of hematological and solid tumors, making it an attractive target for cancer therapy. When labeled with a therapeutic radionuclide, such as Lutetium-177 (<sup>177</sup>Lu) or Yttrium-90 (<sup>90</sup>Y), **Anditixafortide** becomes a potent endoradiotherapeutic agent capable of delivering targeted radiation to tumor cells. Accurate dosimetry calculations in preclinical models are crucial for predicting therapeutic efficacy and potential toxicity, thereby guiding clinical translation.

These application notes provide a summary of preclinical data and detailed protocols for dosimetry calculations of **Anditixafortide**.

# **Quantitative Data Summary**

The following tables summarize the biodistribution of <sup>177</sup>Lu-**Anditixafortide** in Daudi human B-cell lymphoma xenograft bearing CB-17 SCID mice. This data is essential for calculating absorbed radiation doses to various organs and the tumor.

Table 1: Biodistribution of <sup>177</sup>Lu-**Anditixafortide** in Daudi-Xenograft Bearing SCID Mice



| Organ     | 1 h p.i.<br>(%ID/g ±<br>SD) | 6 h p.i.<br>(%ID/g ±<br>SD) | 48 h p.i.<br>(%ID/g ±<br>SD) | 96 h p.i.<br>(%ID/g ±<br>SD) | 7 d p.i.<br>(%ID/g ±<br>SD) |
|-----------|-----------------------------|-----------------------------|------------------------------|------------------------------|-----------------------------|
| Blood     | 2.15 ± 0.43                 | 1.89 ± 0.31                 | 0.47 ± 0.11                  | 0.19 ± 0.05                  | 0.05 ± 0.01                 |
| Heart     | 0.89 ± 0.16                 | 0.67 ± 0.12                 | 0.18 ± 0.04                  | 0.08 ± 0.02                  | 0.03 ± 0.01                 |
| Lungs     | 2.31 ± 0.55                 | 1.54 ± 0.29                 | 0.41 ± 0.09                  | 0.18 ± 0.04                  | 0.06 ± 0.01                 |
| Liver     | 3.45 ± 0.61                 | 2.89 ± 0.48                 | 0.98 ± 0.19                  | 0.54 ± 0.11                  | 0.21 ± 0.04                 |
| Spleen    | 1.87 ± 0.39                 | 1.55 ± 0.28                 | 0.52 ± 0.12                  | 0.26 ± 0.06                  | 0.09 ± 0.02                 |
| Pancreas  | 1.02 ± 0.21                 | 0.85 ± 0.16                 | 0.28 ± 0.06                  | 0.14 ± 0.03                  | 0.05 ± 0.01                 |
| Stomach   | 0.78 ± 0.15                 | 0.65 ± 0.13                 | 0.21 ± 0.05                  | 0.11 ± 0.02                  | 0.04 ± 0.01                 |
| Intestine | 1.54 ± 0.29                 | 1.28 ± 0.23                 | 0.43 ± 0.09                  | 0.22 ± 0.05                  | 0.08 ± 0.02                 |
| Kidneys   | 12.3 ± 2.1                  | 10.2 ± 1.8                  | 3.45 ± 0.65                  | 1.89 ± 0.38                  | 0.76 ± 0.15                 |
| Muscle    | 0.45 ± 0.09                 | 0.38 ± 0.07                 | 0.12 ± 0.03                  | 0.06 ± 0.01                  | 0.02 ± 0.01                 |
| Bone      | 1.11 ± 0.23                 | 0.92 ± 0.18                 | 0.31 ± 0.07                  | 0.16 ± 0.04                  | 0.06 ± 0.01                 |
| Tumor     | 15.6 ± 2.8                  | 13.0 ± 2.4                  | 8.78 ± 1.6                   | 6.54 ± 1.2                   | 4.89 ± 0.9                  |

Data presented as mean percent injected dose per gram of tissue (%ID/g) with standard deviation (SD).[1][2] p.i. = post-injection

### **Experimental Protocols**

# Protocol 1: Radiolabeling of Anditixafortide with Lutetium-177

This protocol describes the preparation of <sup>177</sup>Lu-**Anditixafortide** for preclinical studies.

#### Materials:

- Anditixafortide (Pentixather) stock solution (1 mM in water)
- 177LuCl₃ in 0.04 M HCl



- 1 M Ammonium Acetate (NH<sub>4</sub>OAc)
- Heating block or water bath (95°C)
- Reaction vial
- Radio-TLC or Radio-HPLC for quality control

#### Procedure:

- In a reaction vial, add the required volume of the 1 mM **Anditixafortide** stock solution to achieve a peptide-to-activity ratio of 1 nmol of peptide per 225 MBq of <sup>177</sup>LuCl<sub>3</sub>.[1]
- Add the corresponding amount of <sup>177</sup>LuCl<sub>3</sub> solution.
- Add 1 M NH<sub>4</sub>OAc to the reaction mixture, with the final volume of NH<sub>4</sub>OAc being 10% of the total reaction volume.[1]
- Gently mix the contents of the vial.
- Incubate the reaction mixture at 95°C for 20 minutes.[1]
- Allow the vial to cool to room temperature.
- Perform quality control using Radio-TLC or Radio-HPLC to determine the radiochemical purity.

# Protocol 2: Preclinical Biodistribution Study of <sup>177</sup>Lu-Anditixafortide

This protocol outlines the procedure for assessing the biodistribution of <sup>177</sup>Lu-**Anditixafortide** in a tumor-bearing mouse model.

#### **Animal Model:**

• Daudi human B-cell lymphoma xenograft bearing CB-17 SCID mice are a suitable model.

#### Materials:



- 177Lu-**Anditixafortide** solution (prepared as in Protocol 1)
- Phosphate-buffered saline (PBS)
- Isoflurane for anesthesia
- Gamma counter
- Surgical instruments for dissection
- Weighing scale

#### Procedure:

- Anesthetize the tumor-bearing mice using isoflurane.
- Administer approximately 1.5-4 MBq of <sup>177</sup>Lu-Anditixafortide in 100 μL of PBS via intravenous tail vein injection. The injected peptide amount should be kept constant (e.g., 0.16 nmol per mouse).
- For specificity studies, a separate group of animals can be co-injected with a blocking agent like AMD3100 (50 μg per mouse).
- At predetermined time points (e.g., 1, 6, 48, 96 hours, and 7 days post-injection), euthanize a cohort of animals (n=4-5 per group).
- Dissect and collect organs of interest (blood, heart, lungs, liver, spleen, pancreas, stomach, intestine, kidneys, muscle, bone, and tumor).
- Weigh each collected tissue sample.
- Measure the radioactivity in each sample using a gamma counter.
- Calculate the percent injected dose per gram of tissue (%ID/g) for each organ.

# **Protocol 3: Dosimetry Calculations using OLINDA/EXM**

This protocol provides a general workflow for calculating absorbed radiation doses from preclinical biodistribution data using OLINDA/EXM software.



#### Prerequisites:

- Biodistribution data (%ID/g) at multiple time points (from Protocol 2).
- OLINDA/EXM software installed.

#### Workflow:

- Data Input: Enter the time-activity data (%ID/g) for each source organ into the OLINDA/EXM software.
- Kinetic Modeling: The software will fit the time-activity curves to an exponential model to calculate the total number of disintegrations in each source organ over time (residence time).
- Phantom Selection: Select the appropriate phantom for the preclinical model (e.g., mouse model).
- Radionuclide Selection: Choose <sup>177</sup>Lu from the software's radionuclide library.
- Dose Calculation: The software will use the Medical Internal Radiation Dose (MIRD) formalism to calculate the absorbed dose (in Gy/MBq or rad/mCi) to each target organ from each source organ.
- Reporting: Generate a report summarizing the absorbed doses for all target organs.

# Visualizations Signaling Pathway and Experimental Workflow









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. [177Lu]pentixather: Comprehensive Preclinical Characterization of a First CXCR4-directed Endoradiotherapeutic Agent [thno.org]



- 2. [177Lu]pentixather: Comprehensive Preclinical Characterization of a First CXCR4-directed Endoradiotherapeutic Agent PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Dosimetry Calculations for Anditixafortide in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373403#dosimetry-calculations-for-anditixafortide-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com